molecular formula C17H17N9 B6453281 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2548985-11-9

7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453281
CAS No.: 2548985-11-9
M. Wt: 347.4 g/mol
InChI Key: HFPXZXREHTZXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a heterocyclic compound featuring a purine core substituted at the 6-position with a piperazine ring linked to a pyrido[2,3-d]pyrimidin-4-yl group and a methyl group at the 7-position. Purine derivatives are well-documented for their roles in nucleotide metabolism, enzyme inhibition (e.g., kinases, phosphodiesterases), and anticancer applications. The piperazine moiety enhances solubility and facilitates interactions with biological targets, while the pyridopyrimidine substituent may contribute to binding specificity.

Properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-24-11-23-15-13(24)17(22-10-20-15)26-7-5-25(6-8-26)16-12-3-2-4-18-14(12)19-9-21-16/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXZXREHTZXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be synthesized through the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by high-temperature cyclization . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives under reflux conditions . Finally, the purine ring is constructed through condensation reactions involving appropriate purine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the purine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of partially hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while nucleophilic substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridopyrimidine Core : This can be achieved through the condensation of appropriate pyrimidine derivatives.
  • Attachment of the Piperazine Ring : The piperazine moiety is introduced via nucleophilic substitution reactions under basic conditions.
  • Final Purification : Techniques such as recrystallization or chromatographic methods are employed to obtain high-purity products.

Anticancer Activity

Research has indicated that compounds containing the pyridopyrimidine moiety, including 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine, exhibit significant anticancer properties. They act as inhibitors of key enzymes involved in cancer cell proliferation and survival, particularly targeting tyrosine kinases which play a crucial role in signaling pathways associated with tumor growth and metastasis .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specific focus has been on its ability to inhibit kinases implicated in various diseases, including cancer and inflammatory disorders. The interaction with these enzymes disrupts their activity, leading to decreased cellular proliferation and potential therapeutic effects against malignancies .

Neuropharmacological Effects

Recent studies suggest that derivatives of this compound may also possess neuropharmacological properties, potentially aiding in the treatment of neurological disorders. The piperazine component is known for its ability to interact with neurotransmitter receptors, which could lead to applications in managing conditions such as anxiety and depression .

Case Studies

Study ReferenceFocusFindings
Li et al., 2022 Anticancer ActivityDemonstrated that similar compounds inhibited MEK/ERK signaling pathways in melanoma cells, indicating potential for treating advanced metastatic melanoma.
Zhang et al., 2023 Enzyme InhibitionIdentified potent inhibitory effects on specific kinases associated with tumor growth, suggesting therapeutic applications in oncology.
Kim et al., 2021 NeuropharmacologyExplored the interaction of piperazine derivatives with serotonin receptors, showing promise for treating mood disorders.

Mechanism of Action

The mechanism of action of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional attributes of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine are compared below with analogs from recent patent literature (2023), focusing on core structures, substituents, and inferred pharmacological properties.

Core Structure Variations

  • Target Compound : Purine core (7H-purine). This scaffold is associated with nucleotide mimicry, enabling interactions with ATP-binding pockets in kinases or metabolic enzymes.
  • Compounds : Pyrido[1,2-a]pyrimidin-4-one cores. These are structurally distinct from purines but share a fused bicyclic system, commonly seen in kinase inhibitors (e.g., CDK or EGFR inhibitors) .
  • Compounds: Pyrido[1,2-a]pyrimidin-4-one and quinolizin-4-one cores. Quinolizin-4-one derivatives are less common but may target G-protein-coupled receptors or ion channels .

Key Insight: The purine core in the target compound may confer unique selectivity for purine-dependent targets, whereas pyridopyrimidinone-based analogs likely prioritize kinase inhibition.

Substituent and Linker Analysis

Table 1: Substituent Comparison
Compound Core Position 6/7 Substituent Piperazine/Piperidine Modification
Target Compound 7H-purine 7-methyl, 6-piperazine-linked 4-pyrido[2,3-d]pyrimidinyl
Compound 1 Pyrido[1,2-a]pyrimidin-4-one 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) 4-[(dimethylamino)methyl]piperidin-1-yl
Compound 1 Pyrido[1,2-a]pyrimidin-4-one 2-(6-methoxypyridin-3-yl) Piperazin-1-yl
  • Target Compound : The pyrido[2,3-d]pyrimidinyl group may enhance π-π stacking in hydrophobic binding pockets, while the methyl group at position 7 could reduce metabolic degradation.
  • Compounds : Dimethylpyrazolo-pyrazine substituents and piperidine modifications (e.g., pyrrolidinylmethyl) suggest optimized solubility and steric effects for kinase binding .
  • Compounds : Methoxyaryl substituents (e.g., 6-methoxypyridin-3-yl) and stereospecific methylpiperazines (e.g., (3S)-3-methylpiperazine) indicate tailored lipophilicity and chiral selectivity .

Pharmacological Implications

  • Target Compound: Likely targets purine-binding enzymes (e.g., adenosine receptors) or kinases with purine-like binding pockets. The piperazine linker may improve blood-brain barrier penetration.
  • Compounds: Pyrazolo-pyrazine substituents in pyridopyrimidinones are associated with kinase inhibition (e.g., JAK2/STAT pathways), as seen in preclinical studies .
  • Compounds : Methoxy groups and chiral piperazines suggest applications in CNS disorders or GPCR modulation, leveraging improved solubility and receptor subtype selectivity .

Contradictions: While compounds prioritize kinase inhibition through pyrazolo-pyrazine motifs, the target compound’s purine core may compete with endogenous nucleotides, increasing off-target risks.

Biological Activity

The compound 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a member of the purine family, notable for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural framework of this compound consists of a purine core modified with a methyl group and a piperazine moiety linked to a pyridopyrimidine ring. This unique arrangement is expected to influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds containing pyridopyrimidine structures exhibit significant anticancer activities. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit key signaling pathways in cancer cells, particularly the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival .

Table 1: Summary of Anticancer Activities

CompoundTargetActivityReference
7-Methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purinePI3K-AKT-mTOR PathwayInhibitor
TAK-733MEK/ERKInhibitor in melanoma
PD-173955FGFRTyrosine kinase inhibitor

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It specifically interacts with protein kinases, which are pivotal in various cellular processes. For example, studies have demonstrated that modifications to similar compounds can yield potent inhibitors of Akt and other kinases involved in tumor growth .

Table 2: Enzyme Inhibition Profiles

CompoundEnzyme TargetIC50 (nM)Reference
7-Methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purineAkt<100
CCT128930PKBβ28-fold selectivity over PKA

Case Studies

A notable study examined the effects of pyridopyrimidine derivatives on human tumor xenografts in nude mice. The results indicated that these compounds significantly inhibited tumor growth at tolerable doses, highlighting their potential as therapeutic agents in oncology .

In another case, the development of TAK-733 showcased the efficacy of pyrido[2,3-d]pyrimidine derivatives against advanced metastatic melanoma. The compound exhibited broad activity across various melanoma cell lines, establishing a precedent for further research into similar structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.